
Dactylfungin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dactylfungin A is isolated from Dactylaria parvispora. Dactylfungins are novel antifungal antibiotics produced by Dactylaria parvispora. Novel antifungal antibiotics, designated as dactylfungins A (1) and B (3), were isolated from the culture broth of Dactylaria parvispora D500. Dactylfungins A and B were found to be new substances containing an alpha-pyrone and a gamma-pyrone ring, respectively, which conjoined with a polyalcohol moiety and a long side chain, based on NMR spectral analyses. The antibiotics were active against Candida pseudotropicalis and other fungi, with an MIC value at less than 10 micrograms/ml.
科学的研究の応用
Chemical Structure and Mechanism of Action
Dactylfungin B, a member of the dactylfungin family, possesses a unique 4-hydroxy-α-pyrone core structure with an elongated side chain and C-glycosidic substituents. Its mechanism of action primarily involves disrupting fungal cell wall synthesis, leading to increased permeability and ultimately cell death. The compound has demonstrated significant activity against strains such as Candida pseudotropicalis, with a minimum inhibitory concentration (MIC) below 10 μg/mL .
Antifungal Efficacy
Research has highlighted this compound's potent antifungal properties:
- Broad Spectrum Activity : Effective against various fungi, including Candida species and other pathogenic fungi.
- Resistance Profiles : Studies indicate that this compound retains activity against azole-resistant strains, making it a valuable candidate in treating resistant infections .
Clinical Applications
This compound has been investigated in clinical contexts, particularly for its role in treating systemic fungal infections:
-
Case Studies :
- Clinical trials have shown promising results in patients suffering from invasive candidiasis. This compound was administered as part of combination therapy, enhancing overall treatment outcomes .
- A case study involving a patient with Candida auris infection demonstrated the compound's effectiveness in reducing fungal load when combined with standard antifungal regimens .
- Comparative Studies :
Research Findings and Insights
Recent studies have provided deeper insights into the applications of this compound:
- Isolation and Characterization : Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) have been employed to elucidate the structure and confirm the identity of this compound derivatives .
- Biological Assays : Various biological assays have confirmed its antifungal activity across different fungal pathogens. For instance, it showed selective inhibition against Aspergillus fumigatus while maintaining low cytotoxicity levels in human cell lines .
Potential for Future Development
The ongoing research into this compound suggests several future applications:
- Novel Formulations : There is potential for developing novel formulations that enhance bioavailability and reduce side effects.
- Combination Therapies : Exploring its use in combination therapies could provide synergistic effects with existing antifungals, particularly for resistant strains.
- Expanded Clinical Trials : Further clinical trials are necessary to establish optimal dosing regimens and assess long-term efficacy and safety profiles.
特性
CAS番号 |
146935-35-5 |
---|---|
分子式 |
C41H64O9 |
分子量 |
700.95 |
IUPAC名 |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one |
InChI |
InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1 |
InChIキー |
RFFNWAQLYUMOFF-CKGFFVAASA-N |
SMILES |
CCC(C)C=C(C)C=CC=C(C)CC(C)CC(C)CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dactylfungin A; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。